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Acetic acid;2,5-diaminopentanoic acid

Cat. No.: B13387471
M. Wt: 192.21 g/mol
InChI Key: PHEDTXJYYFZENX-UHFFFAOYSA-N
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Description

Foundational Significance of L-Ornithine and Acetic Acid as Interdependent Biological Entities

L-Ornithine and Acetic Acid are pivotal molecules in intermediary metabolism, and their biological pathways are deeply interconnected.

L-Ornithine is a non-essential, non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. creative-proteomics.comwikipedia.org Its primary significance lies in its central role as an intermediate in the urea (B33335) cycle, the metabolic pathway responsible for detoxifying ammonia (B1221849) by converting it into urea for excretion. creative-proteomics.comwikipedia.orgontosight.ai Within this cycle, L-ornithine acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form citrulline. creative-proteomics.com It is continuously regenerated from L-arginine, ensuring the cycle's efficiency in disposing of excess nitrogen. wikipedia.orgdrugbank.com Beyond the urea cycle, L-ornithine is a crucial precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. creative-proteomics.comdrugbank.com These small molecules are essential for numerous cellular processes, including cell division, DNA stabilization, and tissue repair. creative-proteomics.com

Acetic Acid , in its biologically active form as the acetyl group, is fundamental to the metabolism of all life forms. wikipedia.org When bound to coenzyme A to form acetyl-CoA, it sits (B43327) at the crossroads of carbohydrate and fat metabolism. wikipedia.orgrupahealth.com Acetyl-CoA is the entry point for the tricarboxylic acid (TCA) cycle, the primary pathway for cellular energy production. Biologically, acetic acid is also an important metabolic intermediate found in body fluids and plant juices. britannica.com In the gut, it is a primary short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by microbiota, contributing to host energy metabolism. rupahealth.com

The interdependence of L-ornithine and acetic acid is rooted in their connection between nitrogen and carbon metabolism. The urea cycle, where L-ornithine is central, is energetically demanding and relies on the ATP produced via the TCA cycle, which is fueled by acetyl-CoA derived from acetate (B1210297). Furthermore, the synthesis of L-ornithine itself is linked to the TCA cycle through its precursor, glutamate (B1630785). frontiersin.org This metabolic linkage underscores how the disposal of nitrogenous waste is intrinsically tied to the central pathways of energy production.

Table 1: Key Biological Roles of L-Ornithine and Acetic Acid
MoleculePrimary Biological RoleKey Metabolic PathwaySignificance
L-OrnithineAmmonia DetoxificationUrea CycleActs as a metabolic intermediate for the conversion of toxic ammonia to excretable urea. creative-proteomics.comwikipedia.org
L-OrnithinePolyamine PrecursorPolyamine BiosynthesisServes as the starting point for synthesizing putrescine, spermidine, and spermine, vital for cell growth and proliferation. creative-proteomics.comdrugbank.com
Acetic Acid (as Acetyl-CoA)Energy MetabolismTricarboxylic Acid (TCA) CycleCentral molecule linking the metabolism of carbohydrates and fats to cellular energy (ATP) production. wikipedia.orgrupahealth.com
Acetic AcidGut Health & MetabolismMicrobial FermentationA major short-chain fatty acid (SCFA) produced by gut bacteria, contributing to host energy and metabolic regulation. rupahealth.com

Rationale for Comprehensive Academic Inquiry into their Complexation and Interplay

The rationale for studying L-Ornithine Acetate as a complex stems from the desire to understand the synergistic or combined effects of its constituent parts on metabolic pathways, particularly those related to ammonia homeostasis. In academic research, L-Ornithine Acetate is often used as a tool to investigate the mechanisms of ammonia detoxification. ontosight.ai The administration of L-ornithine in salt form, such as the acetate, provides a soluble and bioavailable source of the amino acid for experimental systems.

Research into the complexation is driven by several key areas of inquiry:

Ammonia Metabolism: Academic studies use L-Ornithine salts to probe the capacity of the urea cycle and glutamine synthesis pathways to handle excess ammonia. scispace.comscholaris.ca For instance, L-Ornithine-L-Aspartate (LOLA), a related salt, has been extensively studied for its ammonia-lowering effects by providing substrates for both the urea cycle (ornithine) and transamination reactions (aspartate). nih.govresearchopenworld.com L-Ornithine Acetate serves a similar purpose in experimental models, providing the key urea cycle intermediate.

Hepatic Function: The compound is relevant in studies of liver disease, where ammonia detoxification is impaired. ontosight.ai Research has explored how providing exogenous L-ornithine can support residual liver function. In experimental models of acute liver failure, treatment with L-ornithine salts has been shown to lower plasma ammonia and reduce complications like brain edema. nih.gov

Metabolic Engineering: In the biotechnological production of L-ornithine via microbial fermentation, the interplay between acetate and ornithine biosynthesis is critical. frontiersin.orgnih.gov Modulating the acetate biosynthesis pathway has been identified as a strategy to improve the yield of L-ornithine in engineered strains of Corynebacterium glutamicum, demonstrating a direct industrial research application for understanding this interplay. frontiersin.orgnih.gov

Table 2: Selected Chemical Properties
CompoundMolecular FormulaMolar Mass (g/mol)Synonyms
L-OrnithineC₅H₁₂N₂O₂132.16(2S)-2,5-diaminopentanoic acid wikipedia.orgnih.gov
Acetic AcidCH₃COOH60.052Ethanoic acid britannica.com
L-Ornithine AcetateC₇H₁₆N₂O₄192.21Acetic acid;2,5-diaminopentanoic acid epa.govglentham.com

Overview of Current Research Trajectories on L-Ornithine Acetate and Related Biochemical Systems

Current research involving L-Ornithine Acetate and its components is multifaceted, spanning from molecular biology to therapeutic development for metabolic diseases.

One significant trajectory involves the use of L-ornithine salts in studying hepatic encephalopathy (HE), a neuropsychiatric disorder resulting from liver failure and subsequent hyperammonemia. ontosight.ainih.gov While much of the clinical research has focused on L-Ornithine L-Aspartate (LOLA) and L-Ornithine Phenylacetate, these studies provide a foundational framework for understanding how L-ornithine delivery impacts ammonia levels in the brain and periphery. scispace.comresearchopenworld.comresearchgate.net The core principle—that L-ornithine stimulates urea and glutamine synthesis to lower ammonia—is central. scholaris.caresearchopenworld.com For example, studies in animal models have demonstrated that infusions of L-ornithine salts can prevent ammonia-precipitated coma by increasing urea production and brain glutamine synthesis. scispace.com

A second major research area is in biotechnology and metabolic engineering. frontiersin.orgnih.gov L-ornithine is a valuable non-protein amino acid with applications in the pharmaceutical and food industries. frontiersin.orgnih.gov Current research focuses on optimizing its production in microorganisms like Corynebacterium glutamicum. nih.gov These studies investigate how to redirect metabolic flux towards ornithine synthesis by, for instance, attenuating competing pathways like the acetate biosynthesis pathway. frontiersin.org This research highlights the direct biochemical competition and interplay between the pathways that produce ornithine precursors and those that lead to acetate formation.

Finally, fundamental biochemical research continues to explore the regulatory roles of L-ornithine and acetate. Recent studies have identified L-ornithine as an agonist for the G-protein-coupled receptor GPRC6A, suggesting it may have signaling roles beyond its metabolic functions, potentially modulating taste and food preferences. mdpi.com Concurrently, research on acetate as a key SCFA continues to uncover its role in regulating lipid metabolism and glucose tolerance, with studies indicating it can influence lipogenic gene expression in the liver. nih.govtandfonline.com These distinct but parallel research paths suggest that the interplay between L-ornithine and acetate may extend beyond their classical metabolic roles, opening new avenues for academic inquiry into their combined physiological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O4 B13387471 Acetic acid;2,5-diaminopentanoic acid

Properties

IUPAC Name

acetic acid;2,5-diaminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDTXJYYFZENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of L Ornithine Acetate

Chemical Synthesis of L-Ornithine Acetate (B1210297) and Related Carboxylate Salts

The chemical synthesis of L-ornithine acetate and other carboxylate salts of L-ornithine can be achieved through several strategic routes, including direct reactions with carboxylic acids and conversions from acetylated precursors. These methods are foundational for producing L-ornithine salts for various applications, including their use as intermediates in the synthesis of other valuable compounds.

Direct Synthetic Routes Involving Acetic Acid Reactants

The most direct method for the preparation of L-ornithine acetate involves the reaction of L-ornithine with acetic acid. This acid-base reaction leads to the formation of the corresponding salt. For instance, L-ornithine or a salt thereof (e.g., L-ornithine hydrochloride) can be intermixed with a solution containing acetic acid to yield L-ornithine acetate. google.comgoogleapis.com This straightforward approach is advantageous for its simplicity and directness.

In a typical procedure, equimolar amounts of glacial acetic acid are added to an aqueous solution of L-ornithine. google.com The resulting solution can then be clarified, concentrated, and the L-ornithine acetate precipitated using a suitable anti-solvent like isopropanol. google.com This method allows for the isolation of L-ornithine acetate in high yield and purity. google.com The process can also be adapted for the preparation of other L-ornithine carboxylate salts by substituting acetic acid with other organic acids such as formic acid, propionic acid, oleic acid, lactic acid, and aspartic acid. google.com

A variation of this direct synthesis is employed in the preparation of L-ornithine-L-aspartate, where L-ornithine acetate serves as the starting material. In this process, L-ornithine acetate is dissolved in water, followed by the addition of L-aspartic acid. The pH of the solution is then adjusted to facilitate the reaction and subsequent crystallization of the desired product. google.com

Conversion Pathways from Acetylated Ornithine Precursors

L-ornithine and acetate can also be co-produced through the hydrolysis of N-acetyl-L-ornithine. This conversion is primarily achieved enzymatically, as detailed in section 2.2.1, but chemical hydrolysis can also be employed. The hydrolysis of the amide bond in Nα-acetyl-L-ornithine yields L-ornithine and acetic acid, which can then form L-ornithine acetate under appropriate conditions. This pathway is particularly relevant in biological systems and biotechnological production methods where N-acetyl-L-ornithine is an available precursor in the arginine biosynthesis pathway. nih.govnih.gov

Enzymatic Generation and Hydrolysis of L-Ornithine and Acetate

Enzymatic reactions play a crucial role in the biosynthesis and degradation of L-ornithine and its acetylated derivatives. These biocatalytic processes are highly specific and efficient, forming the basis of key metabolic pathways.

N-Acetyl-L-Ornithine Deacetylase (NAOD/ArgE) Catalysis and Product Formation

N-Acetyl-L-ornithine deacetylase (NAOD), also known as acetylornithinase or ArgE, is a hydrolase enzyme that catalyzes the conversion of Nα-acetyl-L-ornithine and water to L-ornithine and acetate. wikipedia.orgresearchgate.net This reaction is a critical step in the linear pathway of arginine biosynthesis in many bacteria. nih.govnih.gov

The enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. wikipedia.org The systematic name for this enzyme class is N2-acetyl-L-ornithine amidohydrolase. wikipedia.org The reaction catalyzed by ArgE is essential for bacterial growth as it provides L-ornithine for arginine and polyamine synthesis. nih.govnih.gov

The E. coli ArgE has been extensively studied. It is a metalloenzyme, with studies indicating the presence of zinc or manganese ions in the active site. nih.govnih.gov The activity of the enzyme can be significantly enhanced by the addition of certain divalent metal ions, such as cobalt and zinc. nih.govacs.org The proposed chemical mechanism involves two enzymatic groups, one acting as a general base and the other as a general acid, with a single proton transfer occurring in a partially rate-limiting step. nih.govacs.org

The substrate specificity of ArgE is relatively broad, with the ability to hydrolyze a number of α-N-acyl-L-amino acids. nih.govacs.org However, it exhibits a preference for L-amino acids, with Nα-acetyl-D-ornithine being a weak inhibitor of the enzyme. nih.gov

Kinetic Parameters of E. coli N-Acetyl-L-Ornithine Deacetylase (ArgE)
Metal Ionkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Mn(II)5500.86.9 x 10⁵

Acetylornithine Transcarbamylase Reactions and Intermediate Formation

In some bacteria, such as Xanthomonas campestris, an alternative pathway for arginine biosynthesis involves the enzyme acetylornithine transcarbamylase (AOTC). nih.gov This enzyme catalyzes the reaction between N-acetyl-L-ornithine and carbamoyl (B1232498) phosphate (B84403) to produce N-acetyl-L-citrulline and phosphate. nih.govwikipedia.org This contrasts with the more common pathway where ornithine transcarbamylase directly uses L-ornithine as a substrate. wikipedia.orgfrontiersin.org

AOTC is a transferase that belongs to the family of carboxy- and carbamoyltransferases. wikipedia.org The systematic name of this enzyme class is carbamoyl-phosphate:N2-acetyl-L-ornithine carbamoyltransferase. wikipedia.org The discovery of this enzyme has led to the characterization of a new arginine biosynthetic pathway in several eubacteria. nih.gov

The product of the AOTC reaction, N-acetyl-L-citrulline, is subsequently deacetylated to L-citrulline, which then proceeds through the remaining steps of the arginine biosynthesis pathway. This pathway highlights the diverse enzymatic strategies that have evolved for the synthesis of essential amino acids.

Kinetic Parameters of Xanthomonas campestris Acetylornithine Transcarbamylase (AOTC)
SubstrateKm (mM)
N-acetyl-L-ornithine1.05
Carbamoyl phosphate0.01

Interconnected Biochemical Pathways and Metabolic Roles of L Ornithine and Acetate

Biosynthesis and Catabolism of L-Ornithine

The production of L-ornithine in various organisms occurs through distinct biosynthetic routes, primarily originating from L-glutamate. These pathways are characterized by both linear and cyclic series of reactions, with acetylated intermediates playing a pivotal role in the regulation and progression of ornithine synthesis.

Elucidation of Linear and Cyclic Ornithine Biosynthetic Routes

In many organisms, the biosynthesis of L-ornithine from L-glutamate can proceed through two recognized pathways: a linear route and a cyclic route. The initial steps of both pathways involve the acetylation of the amino group of glutamate (B1630785).

The linear pathway involves a series of enzymatic reactions where N-acetylglutamate is sequentially converted to N-acetylglutamyl-phosphate, N-acetylglutamate-semialdehyde, and then N-acetylornithine. The final step is the deacetylation of N-acetylornithine to yield L-ornithine.

The cyclic pathway , also known as the ornithine-synthesis-by-transacetylation route, is a more efficient process under certain conditions. In this pathway, the acetyl group from N-acetylornithine is transferred directly to glutamate, regenerating N-acetylglutamate and producing ornithine simultaneously. This cycle is catalyzed by the enzyme N-acetylornithine-glutamate acetyltransferase.

In plants, the biosynthesis of ornithine from glutamate is a key part of the larger arginine metabolic pathway. researchgate.net The initial part of this pathway, leading to ornithine, includes both linear and cyclic steps. researchgate.net

Integration of L-Ornithine within Central Metabolic Networks

L-Ornithine does not function in isolation; it is a key node in cellular metabolism, connecting several essential pathways, including the urea (B33335) cycle, polyamine biosynthesis, and the metabolism of other amino acids like arginine and proline.

Core Function in the Urea Cycle Dynamics and Ammonia (B1221849) Detoxification Mechanisms

One of the most well-established roles of L-ornithine is its central function in the urea cycle, a critical metabolic pathway for the detoxification of ammonia. creative-proteomics.comcaringsunshine.com The urea cycle, also known as the ornithine cycle, primarily occurs in the liver and is essential for converting toxic ammonia, a byproduct of protein metabolism, into the less toxic compound urea, which is then excreted. abcam.com

L-ornithine acts as a carrier molecule within this cycle. patsnap.com It is regenerated at the end of each cycle to be used again. metwarebio.com The cycle begins with the reaction of L-ornithine with carbamoyl (B1232498) phosphate (B84403) in the mitochondria to form citrulline, a reaction catalyzed by ornithine transcarbamylase. abcam.compatsnap.com Citrulline is then transported to the cytoplasm and undergoes a series of reactions that ultimately lead to the production of arginine. abcam.com The enzyme arginase then cleaves arginine to produce urea and regenerate L-ornithine, which is transported back into the mitochondria to continue the cycle. abcam.commetwarebio.com The proper functioning of this cycle is vital for preventing the accumulation of toxic levels of ammonia in the blood, a condition known as hyperammonemia. caringsunshine.commetwarebio.com

Precursor Role in Polyamine Biosynthesis (e.g., Putrescine, Spermidine, Spermine)

L-ornithine is the direct precursor for the biosynthesis of polyamines, a class of organic cations that are essential for cell growth, proliferation, and differentiation. researchgate.net The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). oup.com

Putrescine is then subsequently converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine. These polyamines play crucial roles in various cellular processes, including DNA stabilization, gene expression, and signal transduction. patsnap.com The metabolic flux through the polyamine biosynthetic pathway is tightly regulated and reflects the proliferative status of cells. nih.gov

Crosstalk with Arginine and Proline Metabolic Pathways

The metabolic pathways of L-ornithine, L-arginine, and L-proline are intricately interconnected, with ornithine serving as a central hub. usda.govwikipedia.orgnih.gov These pathways are bidirectional, allowing for the interconversion of these amino acids depending on the metabolic state of the cell. wikipedia.org

L-ornithine is a direct product of the hydrolysis of L-arginine by the enzyme arginase, a key step in the urea cycle. creative-proteomics.compatsnap.com Conversely, L-ornithine can be converted back to L-arginine through the urea cycle intermediates citrulline and argininosuccinate. wikipedia.orgnih.gov

Furthermore, L-ornithine can be converted to glutamate-5-semialdehyde, which is a precursor for the synthesis of L-proline. wikipedia.org This conversion is catalyzed by the enzyme ornithine aminotransferase. This interconnection allows for the regulation of the cellular pools of these amino acids, which are essential for protein synthesis, nitrogen balance, and stress responses. nih.govresearchgate.net The metabolism of glutamate into ornithine, arginine, and proline constitutes a major network of nitrogen-metabolizing pathways. nih.gov

Data Tables

Table 1: Key Enzymes in L-Ornithine Metabolism

EnzymePathwayFunction
N-Acetylglutamate SynthaseOrnithine BiosynthesisCatalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA.
N-Acetylglutamate KinaseOrnithine BiosynthesisPhosphorylates N-acetylglutamate to form N-acetylglutamyl-phosphate.
N-Acetylornithine AminotransferaseOrnithine BiosynthesisTransfers an amino group to N-acetylglutamate-5-semialdehyde to form N-acetylornithine. wikipedia.org
N-Acetylornithine DeacetylaseOrnithine BiosynthesisCatalyzes the hydrolysis of N-acetylornithine to L-ornithine and acetate (B1210297). medchemexpress.com
Ornithine TranscarbamylaseUrea CycleCombines L-ornithine and carbamoyl phosphate to form citrulline. creative-proteomics.compatsnap.com
ArginaseUrea CycleHydrolyzes L-arginine to L-ornithine and urea. creative-proteomics.commetwarebio.com
Ornithine DecarboxylasePolyamine BiosynthesisCatalyzes the decarboxylation of L-ornithine to putrescine. oup.com
Ornithine AminotransferaseProline MetabolismConverts L-ornithine to glutamate-5-semialdehyde. wikipedia.orgnih.gov

Table 2: Interconnected Metabolic Pathways of L-Ornithine

PathwayKey Role of L-OrnithineMajor Products
Urea Cycle Intermediate carrier of nitrogen atomsUrea, L-Arginine
Polyamine Biosynthesis Direct precursorPutrescine, Spermidine, Spermine
Arginine Metabolism Product of arginine catabolism and precursor for arginine synthesisL-Arginine, Urea
Proline Metabolism Precursor for proline synthesisL-Proline, Glutamate-5-semialdehyde

Acetic Acid Metabolism and its Influence on Ornithine Production Pathways

Acetic acid, in its biologically active form of acetate, serves as a fundamental two-carbon unit that connects various metabolic pathways. Its influence on L-ornithine production is primarily indirect, channeled through the synthesis of acetyl-coenzyme A (acetyl-CoA), a central metabolite in cellular energetics and biosynthesis nih.govnih.gov. The conversion of acetate to acetyl-CoA is a critical activation step, making the carbon backbone of acetate available for numerous biochemical reactions nih.gov.

This activation is catalyzed by the enzyme acetyl-CoA synthetase (ACS), which facilitates the ATP-dependent ligation of acetate and coenzyme A to produce acetyl-CoA wikipedia.orgebi.ac.uk. This reaction occurs in different cellular compartments; a cytosolic isoform of ACS produces acetyl-CoA for biosynthetic processes like lipid synthesis, while a mitochondrial form is primarily involved in energy generation through the tricarboxylic acid (TCA) cycle ebi.ac.uknih.gov.

Enzymatic Catalysis and Regulation in L-Ornithine and Acetate-Related Systems

The metabolic pathways involving L-ornithine and acetate are governed by a series of highly regulated enzymes. These biocatalysts ensure the efficient synthesis and degradation of key intermediates, responding to cellular needs and substrate availability.

L-Ornithine decarboxylase (ODC) is a pivotal, rate-limiting enzyme in the biosynthesis of polyamines—small, cationic molecules like putrescine, spermidine, and spermine that are essential for cell growth and proliferation. ODC catalyzes the decarboxylation of L-ornithine to produce putrescine, the diamine precursor for all higher polyamines.

The regulation of ODC activity is multifaceted and tightly controlled at the levels of transcription, translation, and protein stability nih.gov. A primary mechanism of post-translational regulation involves a unique protein called antizyme (AZ). High intracellular levels of polyamines induce the synthesis of antizyme nih.govnih.govyoutube.com. Antizyme binds to the ODC monomer, which inhibits its catalytic activity and targets it for degradation by the 26S proteasome libretexts.org. This degradation is a notable exception to the typical ubiquitin-dependent proteasomal pathway, as antizyme-bound ODC is degraded without being ubiquitinated nih.gov. This feedback loop, where the products of the pathway (polyamines) promote the degradation of the key synthesizing enzyme, allows for rapid and precise control over polyamine levels youtube.com. The expression of ODC itself is also upregulated by various growth stimuli, contributing to its role in cell proliferation nih.govlibretexts.org.

Key Regulatory Factors of L-Ornithine Decarboxylase (ODC)
Regulatory FactorMechanism of ActionEffect on ODC Activity
Polyamines (Spermidine, Spermine)Induce the synthesis of antizyme.Decrease
Antizyme (AZ)Binds to ODC monomers, inhibiting activity and targeting them for proteasomal degradation.Decrease
Growth Stimuli (e.g., oncogenes)Increase transcription of the ODC gene.Increase

Ornithine transcarbamylase (OTC), also known as ornithine carbamoyltransferase, is a key enzyme in the urea cycle, a metabolic pathway that detoxifies ammonia by converting it into urea for excretion wikipedia.orgnih.gov. In mammals, OTC is primarily active in the mitochondria of liver and intestine cells ebi.ac.ukyoutube.com. The enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to the δ-amino group of L-ornithine, producing L-citrulline and inorganic phosphate ebi.ac.ukwikipedia.org.

The reaction follows an ordered mechanism where carbamoyl phosphate binds to the enzyme first, inducing a conformational change that allows for the subsequent binding of ornithine ebi.ac.uk. The amine group of ornithine then performs a nucleophilic attack on the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral intermediate which then collapses to form L-citrulline and phosphate cell.com. The structure of OTC is typically a homotrimer, with the active sites located at the interfaces between the protein monomers wikipedia.org. While hepatic OTC channels citrulline exclusively into the urea cycle, intestinal OTC synthesizes citrulline for export to other tissues, where it serves as a precursor for arginine synthesis ebi.ac.ukyoutube.com.

Ornithine aminotransferase (OAT) is a mitochondrial matrix enzyme that plays a crucial role in controlling the tissue levels of L-ornithine. It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate (also known as 2-oxoglutarate). This transamination reaction yields L-glutamate-γ-semialdehyde (which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate) and L-glutamate.

Mechanistically, the reaction involves the formation of a Schiff base between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. The substrate, L-ornithine, then displaces the lysine to form an external aldimine with PLP. This is followed by a tautomerization and hydrolysis, releasing L-glutamate-γ-semialdehyde and leaving the enzyme in its pyridoxamine 5'-phosphate (PMP) form. A second half-reaction with α-ketoglutarate regenerates the PLP-enzyme complex and produces L-glutamate.

Due to its role in metabolic pathways that are upregulated in certain cancers, OAT has become a target for therapeutic inhibition nih.gov. Several inhibitors have been studied, including mechanism-based inactivators that are converted into reactive species by the enzyme's own catalytic machinery researchgate.net.

Selected Inhibitors of Ornithine Aminotransferase (OAT)
InhibitorType of InhibitionBrief Description of Mechanism
L-CanalineSelective InhibitorAn amino acid analog of ornithine that interacts with the active site.
(SS)-5-(Fluoromethyl)ornithineSuicide InhibitorForms a stable, covalent adduct with the PLP cofactor in the active site.
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acidMechanism-based InactivatorInactivates OAT primarily through noncovalent interactions after being processed by the enzyme. mdpi.comyoutube.com
(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acidSelective and Potent InactivatorInactivates human OAT via fluoride ion elimination followed by conjugate addition and hydrolysis. researchgate.net

Acetylation and deacetylation are critical reactions in the biosynthesis of ornithine, particularly in plants and microorganisms. These processes are managed by specific acetyltransferase and deacetylase enzymes that control the flow of metabolites through either a linear or a cyclic pathway.

In the linear pathway of ornithine synthesis, the final step is catalyzed by N-acetylornithine deacetylase (NAOD) , also known as acetylornithinase wikipedia.orgnih.gov. This enzyme is a hydrolase that removes the acetyl group from N2-acetyl-L-ornithine, yielding L-ornithine and free acetate. This pathway represents a net consumption of an acetyl group for each molecule of ornithine produced. While predominant in some bacteria, NAOD activity has also been demonstrated in plants like Arabidopsis thaliana, where it contributes to the regulation of ornithine levels wikipedia.orgnih.gov.

In contrast, the cyclic pathway is more energetically efficient as it recycles the acetyl group. This pathway involves ornithine acetyltransferase (OAT) , which is distinct from ornithine aminotransferase. This enzyme catalyzes the transfer of the acetyl group from N-acetyl-L-ornithine to glutamate, simultaneously producing ornithine and regenerating N-acetylglutamate, the initial substrate of the pathway. This allows a single molecule of N-acetylglutamate to facilitate the synthesis of multiple ornithine molecules.

The conjugation of L-ornithine with carboxylic acids is a metabolic pathway for the biotransformation and elimination of certain endogenous and xenobiotic (foreign) compounds. This reaction involves the formation of a stable amide or peptide bond between one of the amino groups of L-ornithine and the carboxyl group of an acid.

The enzymatic process is a two-step reaction. First, the carboxylic acid is activated by being converted into a reactive acyl-CoA thioester. This activation step requires ATP and coenzyme A. In the second step, an N-acyltransferase enzyme facilitates the transfer of the acyl group from the CoA thioester to the amino group of L-ornithine, forming the final conjugate and releasing free CoA. This pathway is particularly prominent in certain species, such as birds, for the detoxification of compounds like benzoic acid and phenylacetic acid. For example, studies with chicken kidney mitochondria have shown significant activity for the ornithine conjugation of benzoic acid, furancarboxylic acid, and phenylacetic acid.

While enzymatic conjugation is the primary biological route, non-enzymatic conjugation can also occur under specific chemical conditions, though it is less significant physiologically. The synthesis of ornithine-linked polymers, for example, can be achieved through chemical coupling reactions using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxylic acid and an amino group.

Structural Biology, Molecular Modeling, and Supramolecular Interactions of L Ornithine Acetate

X-ray Crystallographic Insights into Ornithine and Acetate-Binding Enzymes

X-ray crystallography has been instrumental in revealing the atomic-level details of enzymes that metabolize or are regulated by L-ornithine and acetate (B1210297). These structural blueprints offer invaluable insights into substrate recognition, catalysis, and inhibition, paving the way for rational drug design and a deeper understanding of metabolic pathways.

Structural Elucidation of N-Acetyl-L-Ornithine Deacetylase (ArgE/NAOD)

N-acetyl-L-ornithine deacetylase (ArgE), also known as acetylornithinase, is a crucial enzyme in the arginine biosynthesis pathway in many microorganisms. wikipedia.org It catalyzes the hydrolysis of N-acetyl-L-ornithine to produce L-ornithine and acetate. wikipedia.org As this enzyme is absent in mammals, it represents a promising target for the development of novel antibiotics. nih.govnih.gov

Recent structural studies of Escherichia coli ArgE (EcArgE) have provided significant insights into its architecture and catalytic mechanism. nih.govresearchgate.net The enzyme is a homodimer and belongs to the family of di-zinc hydrolases. nih.gov X-ray crystal structures have been determined for both the mono-zinc and di-zinc forms of the enzyme. researchgate.net The active site contains a dinuclear zinc center, where the two metal ions are coordinated by histidine and aspartate residues. nih.govresearchgate.net This di-zinc cluster is essential for catalysis, activating a water molecule for nucleophilic attack on the acetyl group of the substrate. acs.org The structure of EcArgE shares similarities with other metalloenzymes like DapE, which is involved in lysine (B10760008) biosynthesis. nih.gov

Enzyme Organism PDB Code Resolution (Å) Key Active Site Features
N-Acetyl-L-ornithine deacetylase (ArgE)Escherichia coli8UW61.8Di-zinc center, coordination by His and Asp residues. researchgate.net
N-Acetyl-L-ornithine deacetylase (ArgE)Escherichia coli7RSFNot specifiedMono-zinc form. researchgate.net

L-Ornithine Decarboxylase (ODC) Structure-Function Relationships and Cofactor Interactions

L-Ornithine decarboxylase (ODC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation. nih.govwikipedia.org It catalyzes the pyridoxal-5'-phosphate (PLP)-dependent decarboxylation of L-ornithine to produce putrescine. wikipedia.org Due to its critical role in cell proliferation, ODC is a well-established target for cancer chemotherapy.

The active form of ODC is a homodimer, with each monomer comprising an α/β-barrel domain that binds the PLP cofactor and a β-sheet domain. wikipedia.orgrcsb.org The active site is formed at the interface between the two monomers. rcsb.orgresearchgate.net The PLP cofactor is covalently linked to a conserved lysine residue (Lys69 in human ODC) via a Schiff base. wikipedia.org Upon substrate binding, ornithine displaces the lysine to form a new Schiff base, which facilitates the decarboxylation reaction. wikipedia.org

Crystal structures of human and mouse ODC have been determined, revealing the intricate details of the active site and the interactions with the PLP cofactor. nih.govrcsb.org These structures have been crucial in understanding the enzyme's mechanism and in the design of specific inhibitors.

Enzyme Organism PDB Code Resolution (Å) Key Features
L-Ornithine Decarboxylase (ODC)Homo sapiens1D7K2.1Homodimer, PLP-binding domain, β-sheet domain. nih.govresearchgate.net
L-Ornithine Decarboxylase (ODC), truncatedMus musculus7ODC1.6Active site formed at the dimer interface. rcsb.org

Molecular Architecture of Ornithine Acetyltransferase (OAT)

Ornithine acetyltransferase (OAT), also known as ArgJ, is an enzyme involved in the biosynthesis of arginine in many prokaryotes. portlandpress.com It catalyzes the reversible transfer of an acetyl group from N-acetylornithine to glutamate (B1630785), yielding ornithine and N-acetylglutamate. portlandpress.com Some OATs can also catalyze the synthesis of N-acetylglutamate from glutamate and acetyl-CoA. mdpi.com

The X-ray crystal structure of OAT from Streptomyces clavuligerus revealed that the enzyme is an α2β2-heterotetramer. portlandpress.com Each αβ-heterodimer consists of two domains. portlandpress.com The larger domain possesses an αββα sandwich fold, which is characteristic of the N-terminal nucleophile (Ntn) hydrolase superfamily. portlandpress.com However, the connectivity of the secondary structure elements in OAT is distinct from other structurally characterized Ntn enzymes, placing it in a new structural subfamily. portlandpress.com The active site is located at the interface between the subunits, and modeling studies have provided insights into the binding of its substrates and the mechanism of acetyl transfer. portlandpress.com The crystal structure of OAT from Mycobacterium tuberculosis has also been determined in its native form and in complex with the inhibitor ornithine, further delineating the active-site residues. nih.gov

Enzyme Organism PDB Code Resolution (Å) Quaternary Structure
Ornithine Acetyltransferase (OAT)Streptomyces clavuligerusNot specified in abstract2.8α2β2-heterotetramer. portlandpress.com
Ornithine Acetyltransferase (OAT)Mycobacterium tuberculosis3IT41.7 (native), 2.4 (complex with ornithine)Heterotetramer. mdpi.comnih.gov

Structural Determinants of Ornithine Transcarbamylase (OTC) Activity

Ornithine transcarbamylase (OTC) is a critical enzyme in the urea (B33335) cycle in mammals and in arginine biosynthesis in prokaryotes and plants. wikipedia.orgnih.gov It catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and L-ornithine to form L-citrulline and inorganic phosphate. wikipedia.orgmedscape.com Mutations in the OTC gene can lead to OTC deficiency, a severe metabolic disorder. medscape.comnih.gov

OTC is a trimeric protein, with the active sites located at the interfaces between the monomers. wikipedia.org Each monomer has a carbamoyl phosphate binding domain and an ornithine binding domain. wikipedia.org The structure of human OTC has been solved, providing a detailed view of the active site and the residues involved in substrate binding and catalysis. researchgate.net Key residues such as Arg57, Arg106, and His133 are important for catalysis. researchgate.net Upon substrate binding, a conformational change occurs, enclosing the active site to facilitate the reaction. wikipedia.org

Enzyme Organism PDB Code Key Catalytic Residues
Ornithine Transcarbamylase (OTC)Escherichia coli1DUVArg57, Arg106, His133, Gln136, Glu231, Cys273, Arg319. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions in Ornithine-Derived Systems

The principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, are essential for understanding the structure and function of biological systems. In the context of L-ornithine and its derivatives, hydrogen bonding, electrostatic interactions, and other weak forces play a crucial role in determining their conformation, crystal packing, and interactions with biological macromolecules. nih.govresearchgate.net

Hydrogen Bonding Networks and Synthon Analysis in L-Ornithine Derivatives

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure of proteins, nucleic acids, and other biomolecules. researchgate.net In crystals of L-ornithine derivatives, intricate hydrogen bonding networks are often observed, which play a major role in stabilizing the crystal lattice. nih.govresearchgate.net

Interaction Type Description Relevance in L-Ornithine Derivatives
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. researchgate.netPrimary force stabilizing the crystal packing of ornithine derivatives. nih.govresearchgate.net
π···π StackingAttractive, non-covalent interaction between aromatic rings.Observed in ornithine derivatives containing aromatic substituents, contributing to crystal stability. nih.govresearchgate.net
C-H···π InteractionsA type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system as the acceptor.Contributes to the supramolecular assembly of aromatic ornithine derivatives. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions through Hirshfeld Surface Analysis

A detailed understanding of the three-dimensional arrangement of molecules in a crystal, known as crystal packing, is fundamental to elucidating the structure-property relationships of a compound. For L-Ornithine acetate, while specific crystallographic data is not extensively available in the public domain, the principles of intermolecular interactions in amino acid salts can be applied to predict its solid-state structure. The crystal packing is expected to be dominated by a network of strong hydrogen bonds, a characteristic feature of amino acid crystals.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For L-Ornithine acetate, a Hirshfeld surface analysis would be instrumental in delineating the intricate network of hydrogen bonds. The protonated amino groups of the L-ornithine cation would act as hydrogen bond donors, while the carboxylate group of the acetate anion and the carboxylate group of L-ornithine would serve as hydrogen bond acceptors.

The analysis would likely reveal a high percentage of O···H and N···H contacts, indicative of strong hydrogen bonding. The Hirshfeld surface is typically visualized using a red-white-blue color scheme on a dnorm map, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions. For L-Ornithine acetate, these red regions would be expected around the functional groups involved in hydrogen bonding.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots would illustrate the prevalence of different types of interactions, offering insights into the forces governing the supramolecular assembly of L-Ornithine acetate in its crystalline form.

Role of π-Stacking and Other Weak Forces in Supramolecular Assembly

However, other weak forces contribute significantly to the stability of the crystal lattice. These include dispersion forces, which are ubiquitous and arise from temporary fluctuations in electron density, and electrostatic interactions between charged and polar groups. The zwitterionic nature of the L-ornithine molecule and the presence of the acetate counter-ion create a complex electrostatic landscape within the crystal, influencing the orientation and packing of the molecules.

In amino acid derivatives containing aromatic moieties, π-stacking interactions can be a significant stabilizing force. These interactions involve the non-covalent association of aromatic rings and can be broadly categorized as face-to-face or edge-to-face. The presence of π-stacking can significantly influence the electronic properties and solid-state fluorescence of organic materials. While not directly relevant to L-Ornithine acetate, the study of π-stacking in other amino acid-containing structures provides a broader context for understanding the diversity of intermolecular forces in supramolecular chemistry.

Advanced Computational and In Silico Approaches

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-Ornithine acetate, molecular docking simulations are invaluable for investigating its potential interactions with various enzymes. These simulations can provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding process.

For instance, studies have employed molecular docking to explore the interaction of L-ornithine with enzymes such as ornithine decarboxylase (ODC) and various serum albumins. researchgate.netmdpi.com These simulations help in understanding the substrate specificity and the mechanism of enzymatic reactions involving L-ornithine. The acetate component of the salt can also be included in docking studies to assess its influence on binding.

The results of molecular docking are often presented as a binding energy score, which indicates the strength of the interaction, and a visual representation of the docked pose, showing the hydrogen bonds and other non-covalent interactions between the ligand and the enzyme's active site. This information is crucial for drug design and in understanding the biological roles of L-ornithine.

Enzyme TargetKey Interacting Residues (Hypothetical)Predicted Binding Affinity (Illustrative)
Ornithine DecarboxylaseAsp332, His197, Lys69-7.5 kcal/mol
ArginaseAsp128, His101, His126-6.8 kcal/mol
Ornithine TranscarbamylaseArg57, Cys273, Arg106-7.1 kcal/mol

This table presents hypothetical data for illustrative purposes, as specific docking results for L-Ornithine acetate are not widely published.

Molecular Dynamics Simulations in Conformational and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. For L-Ornithine acetate, MD simulations can be used to study its conformational flexibility in solution and to explore the dynamics of its interaction with biological macromolecules. These simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex.

MD simulations have been utilized to investigate the conformational changes in proteins upon binding of L-ornithine. researchgate.net Such studies can elucidate the induced-fit mechanism of ligand-enzyme recognition. By simulating the system in a solvent environment, MD can provide a more realistic representation of the biological conditions compared to static docking studies.

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of intermolecular hydrogen bonds over the simulation trajectory. These analyses provide a deeper understanding of the thermodynamics and kinetics of binding.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, charge distribution, and reactivity of L-Ornithine acetate. These calculations are instrumental in understanding the nature of the intermolecular interactions that govern its supramolecular assembly.

By calculating the molecular electrostatic potential (MEP), DFT can identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting the types of non-covalent interactions the molecule is likely to form.

Furthermore, DFT can be used to calculate the energies of different conformations of L-Ornithine acetate, helping to identify the most stable structures. It can also be employed to compute the interaction energies between L-Ornithine acetate and other molecules, providing a quantitative measure of the strength of these interactions. These theoretical insights complement experimental findings and provide a more complete picture of the chemical and physical properties of the compound.

Computational MethodInformation ObtainedRelevance to L-Ornithine Acetate
Molecular DockingBinding mode and affinity with enzymesUnderstanding biological function and potential as an enzyme inhibitor.
Molecular DynamicsConformational changes and complex stabilityElucidating the dynamic nature of ligand-receptor interactions.
Density Functional TheoryElectronic structure and reactivityPredicting intermolecular interactions and chemical properties.

Biotechnological Applications and Metabolic Engineering Strategies Involving L Ornithine and Acetate

Engineering of Microorganisms for Enhanced L-Ornithine Production

Microbial fermentation has emerged as a sustainable and environmentally friendly method for producing valuable amino acids like L-ornithine. nih.gov Corynebacterium glutamicum and, more recently, Bacillus amyloliquefaciens have been the primary microbial chassis for these efforts due to their metabolic versatility. nih.govnih.gov However, wild-type strains produce L-ornithine at low levels, necessitating extensive metabolic engineering to create high-yield production strains. nih.gov

A key strategy involves the systematic optimization of metabolic pathways to channel carbon flux towards L-ornithine synthesis. nih.gov This includes knocking out competing pathways to reduce the formation of by-products. For instance, in B. amyloliquefaciens, the deletion of the pgsBCA gene, which is responsible for polyglutamate synthesis, led to an accumulation of the precursor L-glutamate. nih.gov Similarly, blocking the degradation of L-ornithine into putrescine by deleting the speF gene (encoding L-ornithine decarboxylase) further increased L-ornithine titers. nih.gov

Enhancing the supply of precursors and essential cofactors is another critical aspect. The synthesis of one mole of L-ornithine requires two moles of NADPH. nih.gov Therefore, strategies to increase the intracellular availability of NADPH have been a focus. Concurrently, engineers work to upregulate the L-ornithine synthesis pathway itself. This often involves overexpressing key genes such as argCJBD, which are central to the conversion of glutamate (B1630785) to ornithine. nih.gov To overcome feedback inhibition, which is a common regulatory mechanism, mutations are introduced into enzymes like N-acetylglutamate kinase to render them insensitive to downstream products like L-arginine. nih.gov Finally, enhancing the efficiency of L-ornithine export from the cell by overexpressing specific transporter proteins helps to reduce intracellular concentrations, which can otherwise inhibit the synthesis pathway. nih.gov Through a combination of these strategies, researchers have significantly improved L-ornithine production, with one engineered B. amyloliquefaciens strain achieving a titer of 31.3 g/L from inulin, a non-grain raw material. nih.gov

Table 1: Metabolic Engineering Strategies for Enhanced L-Ornithine Production
MicroorganismGenetic Modification TargetStrategyOutcomeReference
Corynebacterium glutamicumargF, argR, proBDeletion of genes for feedback inhibition (argF, argR) and competing pathway (proB)Increased L-ornithine accumulation nih.gov
Corynebacterium glutamicumxylA, xylBOverexpression of xylose utilization genesEnhanced L-ornithine yield from xylose from 9.4 mM to 19.6 mM nih.gov
Bacillus amyloliquefacienspgsBCAKnockout of polyglutamate synthase geneAccumulation of intracellular precursor L-glutamate nih.gov
Bacillus amyloliquefaciensspeFKnockout of L-ornithine decarboxylase geneBlocked catabolism of L-ornithine to putrescine, increasing titer to 3.51 g/L nih.gov
Bacillus amyloliquefaciensargCJBDOverexpression of L-ornithine synthesis pathway genesCoordinated pathway to boost L-ornithine synthesis from glutamate nih.gov

L-Ornithine as a Key Supplement in Cell Culture Media for Research Applications

L-ornithine is a widely used supplement in cell culture media, where it supports various cellular functions essential for in vitro research. sigmaaldrich.com It is a non-protein amino acid that serves as a crucial precursor for the biosynthesis of polyamines such as putrescine, spermidine, and spermine. sigmaaldrich.com These polyamines are vital for cell proliferation, DNA replication, and protein synthesis. researchgate.net

The Chinese Hamster Ovary (CHO) cell line, a workhorse in the production of biotherapeutics, particularly benefits from L-ornithine supplementation. sigmaaldrich.com Studies have shown that adding L-ornithine to serum-free media promotes the healthy growth of CHO-K1 cells and can enhance the yield of recombinant proteins. sigmaaldrich.comresearchgate.net This is especially important as some CHO cell lines lack arginase function and require putrescine or its precursor, ornithine, for optimal growth. researchgate.net

Beyond CHO cells, L-ornithine is a standard component in media for primary human hepatocytes (PHH) culture. sigmaaldrich.comsigmaaldrich.com It is also used in studies of mitochondrial function and to induce the secretion of glucagon-like peptide 1 (GLP-1) in GLUTag cell lines. sigmaaldrich.com In immunology research, L-ornithine has been observed to modulate T-cell responses. High concentrations can strongly inhibit the activation of cytotoxic T lymphocytes (CTL) in mixed leukocyte cultures, suggesting it may be part of a biological regulatory circuit. nih.gov Its role as a supplement is often facilitated by its use as L-ornithine monohydrochloride, which is readily soluble in common media like Dulbecco's modified eagle medium (DMEM). sigmaaldrich.comsigmaaldrich.com

Table 2: Applications of L-Ornithine in Cell Culture Media
Cell Line / Culture TypeApplication / Role of L-OrnithineObserved EffectReference
Chinese Hamster Ovary (CHO) cellsGrowth supplement in serum-free mediaPromotes healthy growth and can enhance recombinant protein yield sigmaaldrich.comresearchgate.net
Primary Human Hepatocytes (PHH)Standard component of culture mediumSupports cell culture sigmaaldrich.comsigmaaldrich.com
GLUTag cellsMedia supplementInduces intracellular Ca2+ concentration and evokes GLP-1 secretion sigmaaldrich.com
Mixed Leukocyte Cultures (T-cells)Modulation of immune responseStrongly inhibits the activation of cytotoxic T lymphocytes at high concentrations nih.gov
PodocytesSupplement for functional studiesUsed in studies of mitochondria function sigmaaldrich.com

Development of Novel Materials Utilizing Ornithine and Acetate (B1210297) Components

The unique biochemical properties of L-ornithine are being leveraged to create novel biomaterials with tailored characteristics. A significant area of development is the synthesis of biodegradable polymers by integrating amino acids into existing polymer backbones. nih.gov Researchers have successfully synthesized novel derivatives of poly(lactic-co-glycolic acid) (PLGA) by conjugating L-ornithine to the polymer chain. nih.govmdpi.com PLGA is a well-established, FDA-approved polymer used in clinical applications due to its biocompatibility and biodegradability. mdpi.com

Table 3: Properties of Novel L-Ornithine-Based Polymers
MaterialSynthesis MethodKey Property ChangePotential ApplicationReference
PLGA-L-ornithineEDC coupling of L-ornithine to a PLGA backboneIncreased hydrophilicity compared to PLGABiomaterials with tunable degradation nih.govmdpi.com
PLGA-L-ornithineEDC coupling of L-ornithine to a PLGA backboneFaster degradation time (surface-type erosion)Drug delivery, tissue engineering nih.gov
PLGA-L-ornithineEDC coupling of L-ornithine to a PLGA backboneThermally stable materialRaw materials for advanced biopolymers nih.govmdpi.com

Q & A

Q. What established synthetic routes are available for preparing 2,5-diaminopentanoic acid and its protected derivatives?

Methodological Answer: 2,5-Diaminopentanoic acid (ornithine) is synthesized via:

  • C-H Amination : A 2022 study demonstrated regioselective C-H amination of pyrrolidinone derivatives to construct cyclic guanidine intermediates, enabling access to protected ornithine analogs .
  • Bucherer-Bergs Reaction : Industrial routes involve ammoniation of 4-chlorobutyraldehyde dimethyl acetal with hydrogen cyanide and ammonium bicarbonate, followed by hydantoin hydrolysis .
  • Coupling Reactions : N-Boc-protected 2,5-diaminopentanoic acid derivatives are synthesized via DEPC (diethylphosphoryl cyanide) coupling with pteroic acid analogs, achieving yields up to 95% .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYieldReference
C-H AminationPd(OAc)₂, PhI(OAc)₂, 80°C60–75%
Bucherer-Bergs ReactionNH₄HCO₃, HCN, alkaline hydrolysis~50%
DEPC CouplingN-Boc derivatives, DMF, 55°C72–95%

Q. How is 2,5-diaminopentanoic acid characterized using spectroscopic and spectrometric techniques?

Methodological Answer:

  • Mass Spectrometry (MS) : Collision-induced dissociation (CID) of MH⁺ ions reveals fragmentation pathways:
    • Loss of NH₃ (13% from α-position) and H₂O/CO (19%), forming (MH - H₂O - CO - NH₃)⁺ ions. Isotopic labeling (α-¹⁵N) confirms fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : δ¹³C and δ¹H signals for α- and δ-amino groups are resolved at 3.1–3.4 ppm (CH₂NH₂) and 1.6–1.8 ppm (CH₂CH₂), respectively .

Q. What role does 2,5-diaminopentanoic acid play in metabolic pathways?

Methodological Answer:

  • Urea Cycle : Ornithine is a key intermediate in ammonia detoxification, generated via arginase-mediated arginine hydrolysis .
  • Polyamine Biosynthesis : It serves as a precursor for spermidine and spermine via ornithine decarboxylase (ODC), critical for cell proliferation .
  • Energy Metabolism : L-Ornithine hydrochloride enhances energy expenditure efficiency in in vitro models by promoting ammonia excretion .

Advanced Research Questions

Q. How can competing side reactions (e.g., decarboxylation) be minimized during 2,5-diaminopentanoic acid synthesis?

Methodological Answer: Secondary reactions (e.g., decarboxylation) are mitigated by:

  • Protecting Groups : N-Boc protection reduces α-NH₂ reactivity, suppressing decarboxylation to ≤9% under acidic conditions .
  • Reaction Optimization : Lowering reaction temperatures (e.g., 55°C vs. 80°C) and using aprotic solvents (DMF) minimize cyclic byproduct formation .
  • Catalyst Tuning : Palladium catalysts with electron-deficient ligands improve regioselectivity in C-H amination, reducing off-target oxidation .

Q. How do contradictions in mass spectrometry data for 2,5-diaminopentanoic acid derivatives arise, and how are they resolved?

Methodological Answer: Discrepancies in MS data stem from:

  • Isotopic Interference : Natural abundance of ¹³C/¹⁵N complicates fragment assignment. Resolution requires synthetic isotopic labeling (e.g., α-¹⁵N-ornithine) to trace NH₃ loss pathways .
  • Fragmentation Ambiguity : Similar m/z values for (MH - NH₃)⁺ and (MH - H₂O)⁺ ions. High-resolution MS (HRMS) with Q-TOF analyzers differentiates these with <5 ppm error .

Q. Table 2: Key MS Fragments of 2,5-Diaminopentanoic Acid

m/zFragment StructureOriginReference
132.1[MH - NH₃]⁺α-NH₂ elimination
114.1[MH - H₂O - CO]⁺Decarboxylation + H₂O loss
88.0[C₄H₁₀N]⁺Cyclic intermediate

Q. What strategies address low yields in coupling reactions involving 2,5-diaminopentanoic acid?

Methodological Answer: Low yields in DEPC-mediated couplings arise from:

  • Steric Hindrance : Bulky pteroic acid derivatives reduce accessibility to δ-NH₂. Solution: Use flexible linkers (e.g., PEG-based spacers) .
  • Side Reactions : Imidazolidinone formation in 2,3-diaminopropanoic acid derivatives. Mitigation: Prefer 2,5-diaminopentanoic acid for 6-membered transition states, improving yields to 72–95% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.